ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a furan ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antioxidant responses.
Comparison with Similar Compounds
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate can be compared with other chromene derivatives and furan-containing compounds. Similar compounds include:
- Ethyl 5-(7-methoxy-4-oxo-6-propyl-4H-chromen-3-yl)-2-furoate
- Ethyl 3-[5-(ethoxycarbonyl)-2-furyl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
- Ethyl 5-[7-(2-ethoxy-1-methyl-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]-2-furoate
These compounds share structural similarities but may differ in their biological activities and chemical reactivity, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-yl)furan-2-carboxylate is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Formula and Structure
The molecular formula of this compound is C21H20O8. Its structure features a chromenone core with various substituents that contribute to its biological properties.
Key Properties
Property | Value |
---|---|
Molecular Weight | 356.4 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is often measured using assays such as DPPH radical scavenging and reducing power tests. The antioxidant capacity is crucial for mitigating oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Studies have shown that chromene derivatives possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi, suggesting that this compound may also exhibit these properties.
Enzyme Inhibition
This compound may interact with various enzymes, potentially inhibiting their activity. Enzyme inhibition studies are essential for understanding the therapeutic potential of this compound in treating diseases like cancer and metabolic disorders.
Case Studies and Research Findings
- Antioxidant Studies : A study conducted on related chromene derivatives showed that they significantly reduced oxidative stress markers in cellular models, indicating potential protective effects against cellular damage .
- Antimicrobial Efficacy : Research by Umesha et al. (2009) demonstrated that similar compounds exhibited notable antimicrobial activity, suggesting that this compound could be effective against various microbial strains .
- Enzyme Interaction : A study on fatty acid synthase inhibitors highlighted the importance of structural analogs in modulating enzyme activity, which may be applicable to the biological mechanisms of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-y)furan-2-carboxylate .
The biological activity of ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propyl-4H-chromen-3-y)furan-2-carboxylate likely involves several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure may allow it to scavenge free radicals effectively.
- Enzyme Modulation : The compound may bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects.
- Cell Signaling Pathways : By interacting with specific receptors or signaling molecules, this compound could influence cellular pathways involved in inflammation and apoptosis.
Properties
Molecular Formula |
C21H22O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 5-(7-methoxy-2-methyl-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C21H22O6/c1-5-7-13-10-14-18(11-17(13)24-4)26-12(3)19(20(14)22)15-8-9-16(27-15)21(23)25-6-2/h8-11H,5-7H2,1-4H3 |
InChI Key |
MGAWPNOIRYVMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.